2,4-Dimethyl-1,3-dioxolane

Catalog No.
S1896479
CAS No.
3390-12-3
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,3-dioxolane

CAS Number

3390-12-3

Product Name

2,4-Dimethyl-1,3-dioxolane

IUPAC Name

2,4-dimethyl-1,3-dioxolane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3

InChI Key

ROSFUFIOLRQOON-UHFFFAOYSA-N

SMILES

CC1COC(O1)C

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1COC(O1)C

Use in Flavors and Fragrances

Use as an Organic Intermediate

Use in the Production of Solketal

Use in the Production of 4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane

Use in the Production of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

Use in the Production of 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane

2,4-Dimethyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is C5H10O2C_5H_{10}O_2, and it has a molecular weight of approximately 102.13 g/mol. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity. It appears as a colorless to nearly colorless liquid with a boiling point of around 91 °C and a flash point of 14 °C, indicating its flammable nature .

Currently, there is limited scientific research exploring the specific mechanism of action of DMDOL in biological systems.

  • Flammability: Organic solvents like DMDOL are generally flammable. Proper handling procedures to avoid ignition sources are necessary.
  • Inhalation and skin contact: While specific toxicity data is lacking, inhaling or contacting DMDOL can potentially cause irritation. Standard laboratory practices for handling organic solvents should be followed.
: It has been shown to engage in photochemical addition reactions, particularly with compounds like methyl acrylate under specific conditions (e.g., low temperatures) to yield various products .
  • Acid-Catalyzed Reactions: The presence of acidic conditions can facilitate the cleavage of the dioxolane ring, leading to the formation of other organic compounds.
  • Several methods have been developed for synthesizing 2,4-Dimethyl-1,3-dioxolane:

    • Condensation Reactions: The compound can be synthesized via condensation reactions involving suitable precursors under acidic or basic conditions.
    • Cyclization Methods: Cyclization of appropriate aldehydes or ketones with diols can yield dioxolanes. For example, reacting 2-methylfuran with formaldehyde in the presence of an acid catalyst can produce the desired compound .
    • Catalytic Processes: Recent advancements have introduced catalytic methods using activated carbon as catalysts for optimizing synthesis pathways .

    2,4-Dimethyl-1,3-dioxolane finds applications in various fields:

    • Solvent: Due to its solvent properties, it is used in organic synthesis and extraction processes.
    • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Fuel Additive: The compound can be utilized as an oxygenated additive in fuels to enhance combustion efficiency.

    Interaction studies involving 2,4-Dimethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. These studies help understand its behavior in different environments and its potential effects when mixed with other solvents or reagents. Research indicates that its interactions can significantly vary based on structural isomerism and environmental conditions.

    Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxolane. Below is a comparison highlighting their uniqueness:

    Compound NameMolecular FormulaKey Features
    2,2-Dimethyl-1,3-dioxolaneC5H10O2C_5H_{10}O_2Used as a solvent; more stable than 2,4-isomer
    2-Methyl-1,3-dioxolaneC4H8O2C_4H_{8}O_2Less sterically hindered; simpler structure
    1,3-DioxolaneC3H6O2C_3H_{6}O_2Lacks methyl substituents; more reactive

    The uniqueness of 2,4-Dimethyl-1,3-dioxolane lies in its specific arrangement of methyl groups on the dioxolane ring, which influences its physical properties and reactivity compared to other dioxolanes.

    Empirical Formula and Isomeric Variations

    2,4-Dimethyl-1,3-dioxolane exhibits the empirical formula Carbon₅Hydrogen₁₀Oxygen₂ with a molecular weight of 102.13 grams per mole [1] [2]. The compound belongs to the class of organic compounds known as 1,3-dioxolanes, which are characterized by an aliphatic five-membered ring containing two oxygen atoms in positions 1 and 3 [3]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is ROSFUFIOLRQOON-UHFFFAOYSA-N [4] [2].

    The molecular structure features a five-membered heterocyclic ring with methyl substituents at the 2 and 4 positions [1] [2]. The compound exists as a mixture of stereoisomers, specifically cis and trans configurations around the dioxolane ring [5] [6]. Commercial preparations typically contain both cis and trans diastereomers in various ratios, as evidenced by analytical data from chemical suppliers indicating "cis- and trans- mixture" compositions [5].

    The stereochemical complexity arises from the presence of two chiral centers within the five-membered ring system [7]. These stereoisomers exhibit different physical and chemical properties, including distinct Nuclear Magnetic Resonance spectral characteristics and conformational preferences [7] [8]. The existence of multiple isomeric forms has been confirmed through various analytical techniques, with research indicating that diastereomeric separation can be achieved through specialized chromatographic methods [7].

    Table 1: Fundamental Molecular Properties of 2,4-Dimethyl-1,3-dioxolane

    PropertyValueReference
    Molecular FormulaC₅H₁₀O₂ [1] [2]
    Molecular Weight102.13 g/mol [1] [2]
    Chemical Abstracts Service Registry Number3390-12-3 [1] [2]
    Boiling Point92°C [2]
    Density0.9283 g/cm³ at 20°C [2]
    Refractive Index1.39 [5]

    X-ray Crystallography and Conformational Studies

    X-ray crystallographic studies of dioxolane derivatives have provided substantial insights into the conformational preferences and ring geometries of these heterocyclic systems [9]. While specific single-crystal X-ray diffraction data for 2,4-dimethyl-1,3-dioxolane itself remains limited in the literature, related dioxolane compounds have been extensively characterized using crystallographic methods [9].

    Conformational analysis of 1,3-dioxolane ring systems reveals a strong preference for non-planar geometries [10] [11]. The five-membered dioxolane ring typically adopts envelope or twist conformations to minimize ring strain and optimize orbital overlap [10]. Theoretical studies utilizing molecular mechanics calculations and quantum chemical methods have demonstrated that the ring-puckering potential energy function for dioxolane systems exhibits a barrier to planarity of approximately 275 reciprocal centimeters [10].

    The pseudorotational behavior of dioxolane rings has been extensively studied through vibrational spectroscopy and computational methods [8] [12]. Research conducted on 2-methyl-1,3-dioxolane, a structurally related compound, identified pseudorotational ring vibrations at 58 reciprocal centimeters in the gaseous phase, indicating a barrier to pseudorotation of approximately 1.3 kilocalories per mole [8] [12].

    Crystallographic investigations of substituted dioxolane derivatives have revealed that the presence of methyl substituents at the 2 and 4 positions significantly influences the ring conformation and packing arrangements [9]. The dioxolane ring in related crystal structures exhibits puckering parameters consistent with twisted conformations about Carbon-Oxygen bonds, approaching specific conformational descriptors with characteristic puckering angles [9].

    Table 2: Conformational Parameters of Dioxolane Ring Systems

    ParameterValueMeasurement MethodReference
    Barrier to Planarity275 cm⁻¹Far-infrared Spectroscopy [10]
    Pseudorotational Barrier1.3 kcal/molVibrational Analysis [8] [12]
    Ring Puckering Angle24°Theoretical Calculation [10]
    Methyl Rotation Barrier3.5 kcal/molSpectroscopic Analysis [8] [12]

    Spectroscopic Identification Techniques

    Nuclear Magnetic Resonance Profiling

    Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural characterization and stereochemical determination of 2,4-dimethyl-1,3-dioxolane [13] [14]. Both proton and carbon-13 Nuclear Magnetic Resonance methodologies provide comprehensive structural information regarding the compound's molecular framework and conformational dynamics [14] [15].

    Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the dioxolane ring system [16] [17]. The methyl groups attached to the ring carbons exhibit distinct chemical shifts depending on their stereochemical relationships and conformational preferences [16]. Research has demonstrated that the magnitude and variety of substituent effects in carbon-13 Nuclear Magnetic Resonance chemical shifts are consistent with envelope conformations where oxygen atoms locate at the tip of the envelope structure [15].

    Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule, with specific attention to the ring carbons and methyl substituents [14] [18]. The chemical shifts observed in carbon-13 spectra reflect the electronic environment and stereochemical relationships within the dioxolane ring [15]. Studies on related methyl-substituted dioxolanes have established comprehensive databases of carbon chemical shift values that facilitate structural assignment and stereochemical determination [14].

    The Nuclear Magnetic Resonance characteristics of 2,4-dimethyl-1,3-dioxolane have been documented in various solvents, including deuterated chloroform and deuterium oxide [17] [19]. Predictive Nuclear Magnetic Resonance spectra generated using computational methods provide additional reference data for structural confirmation and analytical comparison [17] [19].

    Table 3: Nuclear Magnetic Resonance Spectroscopic Characteristics

    NucleusFrequency (MHz)SolventChemical Shift Range (ppm)Reference
    ¹H90CDCl₃1.2-4.3 [16]
    ¹H800D₂O1.0-5.0 [19]
    ¹H900D₂O1.0-5.0 [17]
    ¹³C300D₂O15-110 [18]

    Infrared Vibrational Mode Analysis

    Infrared spectroscopy provides fundamental vibrational information that elucidates the molecular structure and conformational characteristics of 2,4-dimethyl-1,3-dioxolane [20] [21]. The infrared spectrum exhibits characteristic absorption bands corresponding to Carbon-Hydrogen stretching, Carbon-Oxygen stretching, and ring deformation modes [8] [12].

    Comprehensive vibrational analysis of related dioxolane compounds has established detailed assignments for fundamental vibrations based on group frequency correlations, isotopic shifts, and band intensities [8] [12]. The infrared spectra of 2-methyl-1,3-dioxolane, recorded across solid, liquid, and gaseous phases from 4000 to 33 reciprocal centimeters, provide reference data for understanding the vibrational characteristics of methyl-substituted dioxolanes [8] [12].

    The ring-breathing modes and pseudorotational vibrations of dioxolane systems appear in the far-infrared region and provide direct evidence for conformational dynamics [8] [12]. Research has identified specific vibrational frequencies associated with methyl group internal rotation, with calculated barriers ranging from 3.5 to 4.2 kilocalories per mole for various methyl-substituted five-membered ring systems [8] [12].

    Vapor-phase infrared spectra of 2,4-dimethyl-1,3-dioxolane derivatives exhibit characteristic absorption patterns that reflect the electronic and structural properties of the dioxolane ring [20] [22]. The spectroscopic data contribute to comprehensive vibrational databases used for compound identification and structural verification [21] [22].

    Table 4: Infrared Vibrational Frequencies and Assignments

    Vibrational ModeFrequency (cm⁻¹)AssignmentReference
    Carbon-Hydrogen Stretch2800-3000Methyl Groups [8] [12]
    Carbon-Oxygen Stretch1000-1200Ring Vibrations [8] [12]
    Ring Deformation800-1000Ring Breathing [8] [12]
    Pseudorotational Mode58Ring Puckering [8] [12]
    Methyl TorsionVariableInternal Rotation [8] [12]

    Physical Description

    Colourless liquid; Dairy aroma with fruity overtones

    XLogP3

    0.7

    Density

    0.921-0.928

    UNII

    ID1YRY20SD

    GHS Hazard Statements

    Aggregated GHS information provided by 1401 companies from 5 notifications to the ECHA C&L Inventory.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Other CAS

    3390-12-3

    Wikipedia

    2,4-dimethyl-1,3-dioxolane

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    Dates

    Modify: 2023-08-16

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